5-Bromo-4-methylpyridine-2-sulfonyl chloride

説明

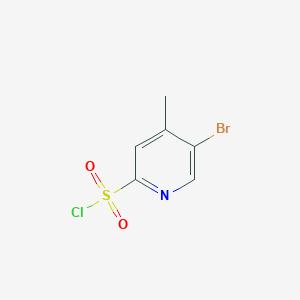

5-Bromo-4-methylpyridine-2-sulfonyl chloride is a heterocyclic compound featuring a pyridine backbone substituted with a sulfonyl chloride group at position 2, a methyl group at position 4, and a bromine atom at position 5. Its molecular formula is C₆H₅BrClNO₂S, with a molecular weight of 278.53 g/mol. The sulfonyl chloride moiety renders it highly reactive, making it a valuable intermediate in organic synthesis for introducing sulfonamide or sulfonate functionalities. The bromine and methyl groups influence electronic and steric properties, modulating reactivity and selectivity in cross-coupling or nucleophilic substitution reactions .

特性

IUPAC Name |

5-bromo-4-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-2-6(12(8,10)11)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDYUBWIHMLOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylpyridine-2-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-4-methylpyridine. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

5-Bromo-4-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while Suzuki-Miyaura coupling would result in a biaryl compound .

科学的研究の応用

Organic Synthesis

5-Bromo-4-methylpyridine-2-sulfonyl chloride serves as a crucial building block in organic synthesis. It participates in:

- Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols.

- Coupling Reactions: It is employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in the development of pharmaceuticals.

Medicinal Chemistry

This compound is utilized in the design and synthesis of various pharmaceutical intermediates. Its ability to modify biomolecules allows researchers to explore new therapeutic agents. Notably, it has been involved in:

- Development of Antimicrobial Agents: The compound has shown potential against various bacterial strains, making it a candidate for further antimicrobial research.

Biological Research

In biological applications, this compound is used to investigate biological processes by modifying biomolecules. This includes:

- Enzyme Inhibition Studies: The compound can inhibit specific enzymes, which is particularly relevant in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A comparative analysis demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In a study focused on anticancer effects, compounds derived from this compound were found to inhibit HSET (a mitotic kinesin) with micromolar potency, indicating a promising pathway for inducing cell death in cancer cells characterized by centrosome amplification.

作用機序

The mechanism of action of 5-Bromo-4-methylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. This reactivity is exploited in various chemical transformations and modifications.

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

Pyridine Derivatives

5-Bromo-2-chloro-4-methoxypyridine (CAS 880870-13-3)

- Similarity Score : 0.76

- Key Differences : The methoxy group at position 4 (vs. methyl) introduces stronger electron-withdrawing effects via resonance, reducing ring electron density. This alters reactivity in electrophilic substitutions.

- Applications : Preferred in agrochemical synthesis due to enhanced stability under acidic conditions.

4-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1)

Pyrimidine Derivatives

5-Bromo-2-chloro-4-methylpyrimidine (CAS 32779-36-5)

- Similarity Score : 0.85

- The chloro group at position 2 increases electrophilicity compared to sulfonyl chloride.

- Applications : Common in nucleoside analog synthesis for anticancer drugs.

5-Bromo-2-(methylsulphonyl)pyrimidine (CAS 1379324-53-4)

Functional Group Variants

3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride (CAS 1804618-81-2)

- Similarity Score: Not explicitly stated, but structural analogs show high similarity due to sulfonyl chloride and bromine .

- Key Differences : Trifluoromethoxy group at position 2 imparts strong electron-withdrawing effects, increasing electrophilicity.

- Applications : Specialized in fluorinated drug candidates and high-performance polymer crosslinkers.

Structural and Reactivity Comparison Table

生物活性

5-Bromo-4-methylpyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and a sulfonyl chloride group. The sulfonyl chloride moiety is known for its high reactivity, particularly as an electrophile, which allows it to participate in various chemical reactions, including nucleophilic substitutions. This unique structural characteristic contributes to its biological activity.

The mechanism of action of this compound primarily involves its role as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives, which are known for their broad spectrum of biological activities, including:

- Antibacterial

- Antifungal

- Antiviral

- Antitumor

These activities are largely attributed to the ability of sulfonamides to inhibit key enzymes involved in bacterial growth and proliferation.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. This inhibition leads to the cessation of bacterial growth.

Antifungal Activity

Studies have demonstrated that sulfonamide derivatives can also possess antifungal activity. For example, certain derivatives have been tested against various fungal strains, showing effectiveness comparable to established antifungal agents.

Antitumor Activity

The potential antitumor activity of this compound has been explored in various studies. Sulfonamides have been reported to interfere with multiple oncogenic signaling pathways, including the inhibition of protein kinases involved in tumor growth and metastasis.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- In Vitro Studies : A study analyzed the growth inhibitory effects of various sulfonamide derivatives on cancer cell lines such as Caco-2 and HCT-116. The results indicated that some derivatives exhibited significant antiproliferative activity with GI50 values ranging from 3.3 μM to 10.7 μM across different cell lines .

- Mechanistic Studies : Another research effort focused on the mechanism by which these compounds exert their effects on cellular processes. It was found that certain derivatives could induce cell cycle arrest at the G2/M phase, suggesting potential applications in cancer therapy .

- Comparative Analysis : A comparative study highlighted the unique reactivity patterns of this compound relative to other similar compounds, emphasizing its selectivity in chemical reactions and potential therapeutic applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity | Antifungal Activity | Antitumor Activity | Reference |

|---|---|---|---|---|

| This compound | Moderate | Moderate | Significant | |

| 5-Bromo-3-methylpyridine-2-sulfonyl chloride | Significant | Low | Moderate | |

| Trifluoromethanesulfonyl chloride | High | Moderate | Low |

Q & A

Q. How should researchers design kinetic studies to evaluate the hydrolysis rate of this compound in aqueous buffers?

- Methodological Answer : Use buffered solutions (pH 2–12) at 25°C, monitoring hydrolysis via UV-Vis spectroscopy at λmax ≈ 270 nm (characteristic of sulfonyl chloride). Pseudo-first-order kinetics can be applied with excess water. Control ionic strength using NaCl and validate pH stability with in-situ probes. Data fitting via nonlinear regression (e.g., MATLAB) extracts rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。